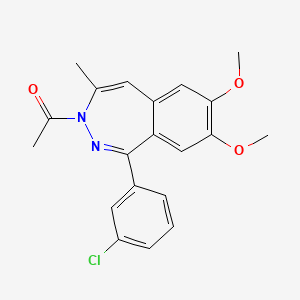
3-Acetyl-1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-3H-2,3-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-3H-2,3-benzodiazepine is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-3H-2,3-benzodiazepine typically involves multi-step organic reactions. One common method includes the condensation of appropriate carboxylic acid hydrazide with aldehydes, followed by cyclization with acetic anhydride . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-3H-2,3-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Acetyl-1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-3H-2,3-benzodiazepine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-3H-2,3-benzodiazepine involves its interaction with the central nervous system. It binds to specific sites on the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain and nervous system, which is responsible for its anxiolytic and sedative properties.
Comparación Con Compuestos Similares
Similar Compounds
- **Cl
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter duration of action.
Propiedades
Número CAS |
90140-68-4 |
|---|---|
Fórmula molecular |
C20H19ClN2O3 |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
1-[1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-2,3-benzodiazepin-3-yl]ethanone |
InChI |
InChI=1S/C20H19ClN2O3/c1-12-8-15-10-18(25-3)19(26-4)11-17(15)20(22-23(12)13(2)24)14-6-5-7-16(21)9-14/h5-11H,1-4H3 |
Clave InChI |
FOXBBSQOPUCTGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(C=C2C(=NN1C(=O)C)C3=CC(=CC=C3)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



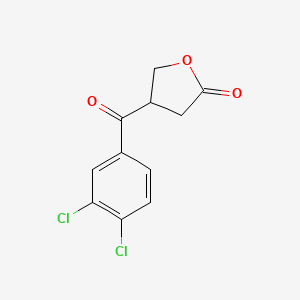
![1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14374710.png)
![N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide](/img/structure/B14374723.png)
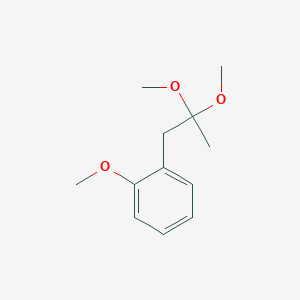
![N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine](/img/structure/B14374734.png)

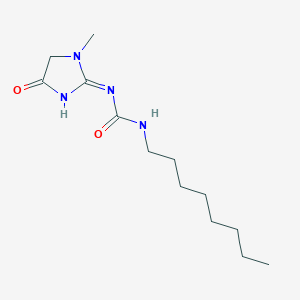
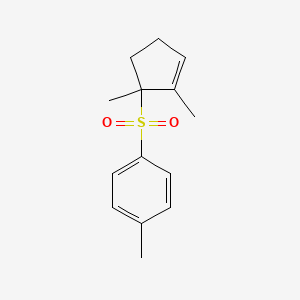
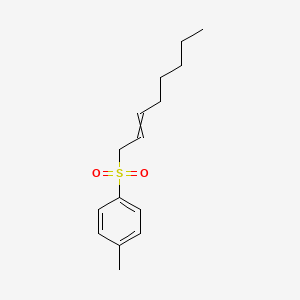
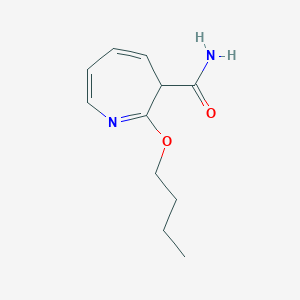
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
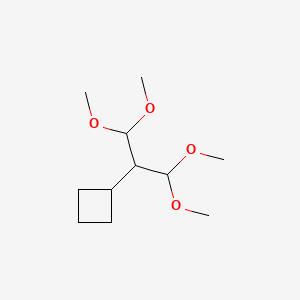
![Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione](/img/structure/B14374804.png)
